Silane, 9,10-anthracenediylbis[triethoxy-] is a chemical compound with the molecular formula C26H38O6Si2. It is categorized as a silane derivative, specifically featuring two triethoxy groups attached to an anthracene core. This compound is notable in various fields, including materials science and organic chemistry, due to its unique structural properties and potential applications.
The compound is classified under silanes due to the presence of silicon atoms bonded to organic groups. It is also recognized as 9,10-bis(triethoxysilyl)anthracene in some literature. The structure consists of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, linked to two triethoxy silane groups. The chemical structure can be found in databases such as PubChem and J-GLOBAL, which provide comprehensive details about its properties and classifications .
The synthesis of Silane, 9,10-anthracenediylbis[triethoxy-] typically involves the reaction of anthracene derivatives with triethoxysilane compounds. A common method includes:
The reaction conditions may vary depending on the specific synthesis route but generally involve controlling temperature and time to optimize yield and purity. Solvents like toluene or dichloromethane are commonly used to dissolve reactants and facilitate the reaction.
The molecular structure of Silane, 9,10-anthracenediylbis[triethoxy-] features two triethoxy groups attached at the 9 and 10 positions of the anthracene backbone. The presence of silicon atoms in the silane groups contributes to its unique reactivity and interaction with other materials.
Silane, 9,10-anthracenediylbis[triethoxy-] can participate in various chemical reactions due to its functional groups:
These reactions are crucial for applications in surface modification and material science, where enhanced adhesion or cross-linking properties are desired.
The mechanism by which Silane, 9,10-anthracenediylbis[triethoxy-] functions primarily revolves around its ability to form covalent bonds with substrates such as glass, metals, or polymers. Upon hydrolysis, the resulting silanol groups can bond chemically with hydroxylated surfaces:
Relevant data from chemical databases provide additional insights into its properties .
Silane, 9,10-anthracenediylbis[triethoxy-] has several scientific uses:
These applications highlight its significance in advancing material science and engineering technologies.
The synthesis of silane, 9,10-anthracenediylbis[triethoxy-] primarily leverages palladium-catalyzed cross-coupling between halogenated anthracenes and triethoxysilyl-functionalized reagents. The Suzuki-Miyaura reaction is the predominant method, utilizing 9,10-dibromoanthracene and triethoxy(phenyl)boronic acid derivatives under mild aqueous conditions. A magnetically retrievable heterogeneous catalyst, Fe₃O₄@SiO₂@NHC^SePh-Pd(II), enables efficient coupling with yields exceeding 85% while minimizing metal contamination [4]. This catalyst system facilitates recyclability for ≥5 cycles with <5% efficiency loss, enhancing sustainability.
Alternative routes include hydrosilylation of ethynylanthracenes with triethoxysilane (HSi(OEt)₃), catalyzed by Speier's or Karstedt's platinum complexes. This method requires strict moisture control to prevent premature ethoxy hydrolysis. Vapor-phase deposition of triethoxy(octyl)silane onto substrates, as demonstrated for hydrophobic coatings, offers a solvent-free approach but demands precise temperature control (84–85°C at 0.5 mmHg) to avoid oligomerization [1] [5].
Table 1: Synthetic Routes for 9,10-Anthracenediylbis[triethoxysilane]
Method | Catalyst/Reagent | Yield (%) | Reaction Conditions |
---|---|---|---|
Suzuki-Miyaura coupling | Fe₃O₄@SiO₂@NHC^SePh-Pd(II) | 85–92 | H₂O, 80°C, 12 h |
Hydrosilylation | Pt(dvs)/toluene | 70–78 | N₂ atmosphere, 60°C, 24 h |
Vapor-phase deposition | None (substrate-assisted) | N/A | 0.5 mmHg, 84–85°C |
The Suzuki-Miyaura coupling proceeds through a concerted transmetalation pathway where the arylboronic acid transfers its phenyl group to the Pd(II) center, followed by reductive elimination to form the anthracene-silane bond. Kinetic studies reveal that electron-deficient boronic acids (e.g., 4-fluorophenyl) exhibit 2.3× faster coupling due to enhanced electrophilicity at palladium [4]. Competitive experiments confirm preferential para-substituted aryl binding over ortho-derivatives (selectivity ratio 4:1), attributed to steric hindrance near the catalytic site.
Silanization kinetics follow a two-step hydrolysis-condensation mechanism:
Amine catalysts (e.g., quinuclidine, pKa 11.5) accelerate primary hydrolysis by 3.7× through nucleophilic activation, while cyclic amines like dicyclohexylamine impede condensation due to steric bulk [3].
Table 2: Reaction Kinetics of Silanization Steps
Reaction Step | Rate Constant (h⁻¹) | Catalyst Effect | Activation Energy (kJ/mol) |
---|---|---|---|
Primary hydrolysis | 0.18 | 3.7× increase with quinuclidine | 58.3 |
Secondary condensation | 0.05 | 1.2× increase with hexylamine | 72.1 |
Solvent selection critically influences ethoxy group retention during synthesis. Anhydrous toluene minimizes hydrolysis during coupling, preserving >95% ethoxy integrity, whereas aqueous systems necessitate post-synthetic silylation with chlorotriethoxysilane to replenish lost -OEt groups [7]. Deposition parameters for thin films require:
Thermogravimetric analysis (TGA) reveals that terminal ethoxy groups enhance thermal stability (decomposition onset = 258–300°C) by dissipating heat through rotational freedom, unlike methyl or phenyl substituents [8]. Optimal performance in hydrophobic coatings occurs at 4 μm thickness with 8 wt% silane loading, achieving water contact angles of 135° [5]. FTIR spectroscopy confirms ethoxy preservation (ν~Si-O-C at 1080 cm⁻¹) when curing temperatures are maintained below 100°C.
Computational modeling (DFT/B3LYP) shows that the dihedral angle between anthracene and silyl groups averages 85–90°, minimizing π-conjugation loss. This orthogonal geometry facilitates dense molecular packing (inter-silane distance: 0.82 nm) while allowing ethoxy groups to orient toward substrates [4].
Table 3: Performance Optimization Parameters
Parameter | Optimal Range | Effect on Silane Properties |
---|---|---|
Curing temperature | 80–100°C | Preserves 100% ethoxy groups |
Silane loading | 6–8 wt% | Maximizes contact angle (135°) |
Relative humidity | <15% | Prevents uncontrolled hydrolysis |
Film thickness | 2–4 μm | Balances hydrophobicity and adhesion |
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